4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
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Overview
Description
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is an organic compound that features a dichloroaniline moiety and an ethylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Dichloroaniline Intermediate: The starting material, 2,5-dichloroaniline, is prepared through the chlorination of aniline.
Coupling Reaction: The dichloroaniline intermediate is then coupled with ethylamine under controlled conditions to form the ethylamino derivative.
Formation of the Butanoic Acid Backbone: The ethylamino derivative is reacted with a suitable butanoic acid precursor, such as succinic anhydride, under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
- 4-(2,5-Dichloroanilino)-2-(methylamino)-4-oxobutanoic acid
- 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxopentanoic acid
Uniqueness
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is unique due to its specific substitution pattern and the presence of both dichloroaniline and ethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-5-7(13)3-4-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJTDPXRYJMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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